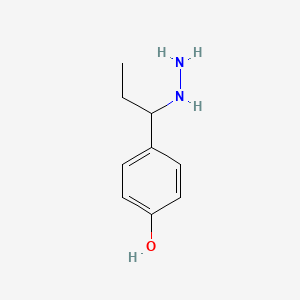

4-(1-Hydrazinylpropyl)phenol

Description

Contextualization within Modern Organic Synthesis

In modern organic synthesis, there is a continuous demand for versatile building blocks that can be readily modified to create diverse libraries of compounds. Molecules containing both a phenolic hydroxyl group and a hydrazine (B178648) moiety are of particular interest due to the orthogonal reactivity of these two groups. This allows for selective chemical transformations at different sites of the molecule, enabling the construction of complex molecular architectures. The synthesis of derivatives from such scaffolds is a key strategy in the discovery of new bioactive compounds and functional materials. ijpsr.comscirp.org

Significance of Phenolic and Hydrazine Functional Groups in Chemical Reactivity

The chemical behavior of 4-(1-Hydrazinylpropyl)phenol is dictated by the interplay of its constituent functional groups: the phenol (B47542) and the hydrazine.

The Phenolic Group: The hydroxyl group attached to the aromatic ring imparts several key characteristics. It is weakly acidic and can participate in hydrogen bonding, influencing the molecule's solubility and intermolecular interactions. The phenol ring is also activated towards electrophilic substitution, allowing for the introduction of other functional groups onto the aromatic core. Furthermore, phenols are known for their antioxidant properties, as the hydroxyl group can donate a hydrogen atom to scavenge free radicals. who.int

The Hydrazine Group: The hydrazine moiety (-NHNH2) is a potent nucleophile and a useful precursor for the synthesis of a wide variety of nitrogen-containing heterocycles. chemicalbook.com It can react with carbonyl compounds such as aldehydes and ketones to form hydrazones, which are stable intermediates that can be further modified. scirp.orgchemicalbook.com The reactivity of the hydrazine group can be modulated by pH, allowing for controlled reactions. rsc.org

The presence of both these groups in one molecule creates a platform for diverse chemical transformations. For instance, the hydrazine can be used to build a heterocyclic ring system, while the phenolic hydroxyl can be used as a handle for attaching the molecule to a polymer support or another molecular fragment.

Rationale for Focused Research on this compound

While extensive research has been conducted on various substituted phenols and hydrazines, the specific compound this compound, with the CAS number 1016523-02-6, represents a relatively underexplored area of chemical space. cymitquimica.com The rationale for focusing on this particular molecule stems from several key considerations:

Structural Novelty: The combination of the propyl linker between the phenol and hydrazine groups introduces a degree of flexibility and specific spatial orientation of the functional groups that is different from more commonly studied hydrazinylphenols where the hydrazine is directly attached to the ring.

Potential for Asymmetric Synthesis: The carbon atom to which the hydrazine group is attached is a stereocenter. This opens up the possibility of synthesizing enantiomerically pure forms of the compound, which is of critical importance in medicinal chemistry.

Scaffold for Drug Discovery: Hydrazine and phenol moieties are present in numerous biologically active compounds. Therefore, this compound is an attractive starting point for the synthesis of new potential therapeutic agents. scirp.orgaustinpublishinggroup.com

Overview of Current Research Trajectories and Future Directions

Current research involving hydrazinylphenol-like scaffolds is largely driven by the quest for new pharmaceuticals and agrochemicals. The ability of the hydrazine group to form various heterocyclic structures is being exploited to create libraries of compounds for high-throughput screening. ijpsr.comnih.gov

Future research on this compound is likely to focus on several key areas:

Development of Efficient Synthesis: Establishing a robust and scalable synthetic route to this compound will be a crucial first step to enable further studies.

Exploration of Reactivity: A detailed investigation of the chemical reactivity of both the phenolic and hydrazinyl moieties in this specific molecular context will be necessary to unlock its full potential as a synthetic building block.

Biological Evaluation: Given the pharmacological importance of related structures, it is anticipated that derivatives of this compound will be synthesized and evaluated for a range of biological activities.

Structure

3D Structure

Properties

CAS No. |

1016523-02-6 |

|---|---|

Molecular Formula |

C9H14N2O |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

4-(1-hydrazinylpropyl)phenol |

InChI |

InChI=1S/C9H14N2O/c1-2-9(11-10)7-3-5-8(12)6-4-7/h3-6,9,11-12H,2,10H2,1H3 |

InChI Key |

AQKJZTPYWKMAFW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)NN |

Origin of Product |

United States |

Elucidation of Synthetic Methodologies for 4 1 Hydrazinylpropyl Phenol

Strategic Approaches to Carbon-Nitrogen Bond Construction

The formation of the C-N bond is a critical step in the synthesis of 4-(1-Hydrazinylpropyl)phenol. Two principal strategies, reductive amination and nucleophilic substitution, are commonly employed.

Reductive amination offers a direct and efficient route to the target compound. This pathway typically involves the reaction of a ketone precursor, 4-hydroxypropiophenone, with hydrazine (B178648). The initial reaction forms a hydrazone intermediate, which is then reduced to the desired hydrazine derivative. libretexts.org

A variety of reducing agents can be utilized for this transformation. A notable method involves the use of α-picoline-borane, which has been shown to be effective for the direct reductive alkylation of hydrazine derivatives in a one-pot manner. organic-chemistry.org This approach avoids the isolation of the intermediate hydrazone, streamlining the process. organic-chemistry.org Catalytic methods, such as the use of a mesostructured alumina-supported Ni catalyst, have also been developed, using hydrazine hydrate (B1144303) as both the nitrogen and hydrogen source, offering a low-cost and robust option for producing primary amines from ketones. rsc.org Biocatalytic approaches using imine reductases (IREDs) have also emerged, providing a green and highly selective method for reductive amination with hydrazines. nih.gov

Table 1: Comparison of Reductive Amination Methods

| Method | Catalyst/Reagent | Key Features |

|---|---|---|

| Wolff-Kishner Reduction | Hydrazine hydrate, KOH | High temperatures, strong base libretexts.org |

| α-Picoline-Borane | α-Picoline-borane | One-pot reaction, avoids hydrazone isolation organic-chemistry.org |

| Nickel Catalysis | Ni catalyst on alumina | Uses hydrazine as H2 and N2 source, cost-effective rsc.org |

Nucleophilic substitution presents an alternative strategy for constructing the carbon-nitrogen bond. This approach typically involves the reaction of a suitable alkyl halide with hydrazine. For the synthesis of this compound, a potential precursor would be a 1-halo-1-(4-hydroxyphenyl)propane, where the halogen acts as a leaving group.

The success of nucleophilic aromatic substitution is highly dependent on the nature of the aromatic ring. The presence of strongly electron-withdrawing groups, such as nitro groups, can significantly activate the ring towards nucleophilic attack. libretexts.orgorganic-chemistry.org However, for phenols, the hydroxyl group is an activating group for electrophilic substitution, making direct nucleophilic substitution on the aromatic ring challenging without prior modification. libguides.com Therefore, the substitution reaction is more feasible on an alkyl halide attached to the phenolic ring. The phenolate (B1203915) anion, formed by deprotonating the phenol (B47542), can also act as an effective nucleophile in SN2 reactions. libguides.com

Formation of the Propyl Linker

The three-carbon propyl linker can be introduced through various synthetic routes. One common method is the Friedel-Crafts acylation of phenol with propionyl chloride or propionic anhydride (B1165640) to form 4-hydroxypropiophenone. This ketone then serves as the precursor for the subsequent reductive amination step. The regioselectivity of the Friedel-Crafts reaction generally favors para-substitution on phenol, leading to the desired 4-substituted product.

Regioselective Functionalization of the Phenolic Moiety

The regioselective functionalization of the phenolic ring is crucial to ensure the correct positioning of the hydrazinylpropyl group. Phenols are versatile building blocks, and their C-H functionalization has been a subject of extensive research. nih.govnih.govrsc.org The hydroxyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. dergipark.org.tr This inherent directing effect is exploited in reactions like the Friedel-Crafts acylation mentioned earlier to achieve the desired para-substitution. bohrium.com Recent advances have also explored metal-catalyzed C-H bond functionalization to achieve high regioselectivity in the modification of phenols. nih.govnih.gov For instance, rhenium-catalyzed reactions have shown high selectivity for ortho-alkenylation of phenols. bohrium.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Factors such as solvent, temperature, reaction time, and the choice of catalyst and reagents play a significant role.

For instance, in reductive amination, the choice of solvent can influence the reaction rate and selectivity. High-boiling point solvents like ethylene (B1197577) glycol are often used in the Wolff-Kishner reduction to achieve the necessary high temperatures. libretexts.org In catalytic reductions, the catalyst loading, pressure, and temperature are critical parameters to control. rsc.org Design of experiments (DoE) can be a powerful tool to systematically optimize these parameters to improve the space-time yield of the reaction. uni-mainz.de For example, studies on anodic phenol-arene cross-coupling have shown that adjusting the concentration of reactants and current density can significantly impact the yield. uni-mainz.de

Table 2: Factors for Optimization in the Synthesis of this compound

| Parameter | Influence on Reaction | Example of Optimization |

|---|---|---|

| Solvent | Affects solubility, reaction rate, and selectivity. | Using a high-boiling point solvent for high-temperature reactions. libretexts.org |

| Temperature | Influences reaction kinetics and can affect selectivity. | Optimizing temperature to maximize yield while minimizing side products. researchgate.net |

| Catalyst | Determines reaction pathway and rate. | Selecting a highly active and selective catalyst, such as Fe25Ru75@SILP for hydrodeoxygenation. rsc.org |

| Reagent Stoichiometry | Affects conversion and can lead to side reactions if not controlled. | Fine-tuning the equivalence of reagents in reductive alkylation. organic-chemistry.org |

Application of Green Chemistry Principles in Synthesis

Incorporating green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. mdpi.comresearchgate.net This involves considering aspects such as atom economy, the use of safer solvents, and energy efficiency.

One key principle is the use of catalytic methods over stoichiometric reagents to minimize waste. The use of recyclable catalysts is particularly advantageous. mdpi.com Solvent selection is another critical aspect. The use of water or other environmentally friendly solvents is preferred over hazardous organic solvents. Solvent-free reaction conditions, where possible, offer an even greener alternative. researchgate.netrasayanjournal.co.in

Microwave-assisted synthesis and ultrasonication are emerging as energy-efficient techniques that can often lead to shorter reaction times and higher yields. mdpi.comrasayanjournal.co.in Biocatalysis, as mentioned with IREDs, represents a highly sustainable approach due to the mild reaction conditions and high selectivity of enzymes. nih.gov

Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of this compound can be efficiently achieved through a multi-step process where catalytic systems play a crucial role in maximizing yield and ensuring high selectivity. A plausible and effective synthetic route involves an initial Friedel-Crafts acylation followed by a reductive hydrazination step. The strategic selection of catalysts in each stage is paramount for the successful and efficient synthesis of the target compound.

A common precursor to this compound is 4-hydroxypropiophenone, which can be synthesized via the Friedel-Crafts acylation of phenol with propanoyl chloride. To enhance para-selectivity and minimize the formation of ortho-isomers, a protected phenol, such as anisole (B1667542) (methoxybenzene), is often used as the starting material. The subsequent reaction involves the formation of a hydrazone from 4-hydroxypropiophenone and hydrazine, followed by a catalytic reduction to yield this compound.

One patented method describes a similar two-step process for preparing high-purity 4-n-alkylphenols. This process begins with the Friedel-Crafts acylation of anisole with an n-alkyl acyl chloride in the presence of a solid superacid catalyst, followed by reduction using hydrazine hydrate. google.com This methodology can be adapted for the synthesis of this compound.

The first step, a Friedel-Crafts acylation, is catalyzed by a solid superacid catalyst, such as ferric oxide-sulfuric acid. This type of catalyst promotes high specificity for the para-substituted product, 4-propanoylanisole, while minimizing the formation of ortho- and meta-isomers. google.com The reaction is typically carried out at a controlled temperature to further enhance selectivity.

The subsequent step involves the reductive hydrazination of the intermediate ketone. In this stage, the 4-propanoylanisole is first reacted with hydrazine hydrate to form the corresponding hydrazone. The resulting hydrazone is then reduced to the desired this compound. This reduction can be achieved through catalytic hydrogenation. While the patent describes a chemical reduction method, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or nickel nanoparticles is a common and efficient alternative for the reduction of C=N double bonds. libretexts.orgcore.ac.uk The use of a catalyst in this step ensures high conversion and selectivity under milder reaction conditions.

Step 1: Friedel-Crafts Acylation Anisole reacts with propanoyl chloride in the presence of a solid acid catalyst to yield 4-propanoylanisole.

Step 2: Reductive Hydrazination The 4-propanoylanisole is then reacted with hydrazine, followed by catalytic reduction to produce this compound. During this step, the methoxy (B1213986) group is also demethylated to a hydroxyl group. google.com

The efficiency and selectivity of this synthetic route are highly dependent on the chosen catalytic systems for each step. The use of solid acid catalysts in the acylation step and hydrogenation catalysts in the reduction step are key to achieving a high yield of the desired product.

Interactive Data Table: Catalytic Systems in the Synthesis of this compound Precursors

| Reaction Step | Catalyst | Substrates | Reaction Conditions | Product | Yield (%) | Selectivity | Reference |

| Friedel-Crafts Acylation | Ferric oxide-sulfuric acid solid superacid | Anisole, Propanoyl chloride | 40-60 °C, 4-5 hours | 4-Propanoylanisole | 65-85 | High para-selectivity | google.com |

| Catalytic Hydrogenation | Palladium on Alumina (Pd/γ-Al2O3) | p-Cresol | 60-90 °C, H2 atmosphere | 4-Methyl-cyclohexanone | 85 | >93% | osti.gov |

| Transfer Hydrogenation | Nickel Nanoparticles (NiNPs) | 1-Octene | 76 °C, 2-propanol | n-Octane | High | Not specified | core.ac.uk |

Comprehensive Investigation of Chemical Reactivity and Derivatization

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine functional group (-NHNH₂) is characterized by the presence of lone pairs of electrons on both nitrogen atoms, rendering it highly nucleophilic and basic. This inherent reactivity allows it to readily participate in reactions with various electrophiles. The terminal nitrogen (-NH₂) is generally more sterically accessible and often the primary site of reaction.

One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds. This reaction is a cornerstone of organic synthesis, providing a reliable method for forming a carbon-nitrogen double bond.

Hydrazones are organic compounds with the general structure R¹R²C=NNH₂. They are typically formed through the reaction of a hydrazine with an aldehyde or a ketone, a process that involves nucleophilic addition to the carbonyl carbon followed by the elimination of a water molecule. smolecule.com For 4-(1-Hydrazinylpropyl)phenol, the reaction proceeds by the attack of the terminal nitrogen atom of the hydrazine group on the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction is often catalyzed by a small amount of acid.

The resulting hydrazones can, in some cases, react with a second equivalent of a carbonyl compound to form an azine. smolecule.com Azines are compounds containing the functional group R¹R²C=N-N=CR³R⁴. This subsequent condensation forms a symmetrical or unsymmetrical diazabutadiene structure. The direct reaction of two equivalents of an alcohol with hydrazine hydrate (B1144303), catalyzed by a ruthenium pincer complex, can also yield symmetrical azines directly.

Table 1: Expected Products from Condensation Reactions This table presents the predicted products from the reaction of this compound with various carbonyl compounds.

| Reactant (Aldehyde/Ketone) | Product Type | Expected Product Structure |

| Benzaldehyde | Hydrazone | |

| Acetone | Hydrazone | |

| Cyclohexanone | Hydrazone | |

| Benzaldehyde (2 eq.) | Azine |

The bifunctional nature of the hydrazine group makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These cyclization reactions are of great importance in medicinal chemistry due to the prevalence of such scaffolds in bioactive molecules.

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A classic and widely used method for their synthesis is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound (or its equivalent, such as α,β-unsaturated ketones or alkynones).

In this context, this compound would act as the dinucleophile, reacting with a 1,3-diketone, β-ketoester, or a similar substrate. The reaction typically proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. The regioselectivity of the reaction can be influenced by the substitution pattern of the 1,3-dicarbonyl compound and the reaction conditions.

Table 2: Predicted Pyrazole Derivatives This table outlines the expected pyrazole products from the cyclization of this compound with various 1,3-dicarbonyl compounds.

| Reactant (1,3-Dicarbonyl) | Expected Pyrazole Product Structure |

| Acetylacetone (2,4-Pentanedione) | |

| Ethyl Acetoacetate | |

| Dibenzoylmethane |

1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms. The synthesis of this ring system can be achieved from hydrazine derivatives through several established routes. A common method involves the reaction of a hydrazine with formamide (B127407) under microwave irradiation. Another prominent pathway is the condensation of hydrazines or their derivatives, such as acyl hydrazides, with various reagents. For example, the Einhorn–Brunner reaction involves the condensation of a hydrazine with diacylamines.

Starting from this compound, one could envision a multi-step synthesis where the hydrazine is first converted into a thiosemicarbazide (B42300) by reacting with an isothiocyanate. The resulting thiosemicarbazide can then undergo oxidative or non-oxidative cyclization to form an aminotriazole. Alternatively, reaction with acyl chlorides followed by cyclization is a viable route.

Table 3: Potential Reagents for Triazole Synthesis This table shows potential reaction partners for this compound to form 1,2,4-triazole (B32235) systems, which may require multi-step sequences.

| Reagent(s) | Intermediate Type | Expected Triazole Product Structure |

| 1. Phenyl isothiocyanate2. Oxidative Cyclization | Thiosemicarbazide | |

| 1. Formic Acid2. Amine (e.g., Aniline) | Formylhydrazide | |

| Carbon disulfide, KOH, then Hydrazine | Dithiocarbazate |

The versatility of the hydrazine moiety extends to the synthesis of a broad range of other N-heterocycles. The specific heterocyclic system formed depends on the nature of the reaction partner.

Pyridazines: Reaction with 1,4-dicarbonyl compounds can lead to the formation of six-membered dihydropyridazine (B8628806) rings, which can be subsequently oxidized to aromatic pyridazines.

Imidazoles: While less direct, multi-step reaction protocols can convert hydrazines into precursors for imidazole (B134444) synthesis. For example, a Schiff base derived from a hydrazine could be further functionalized and cyclized.

Tetrazines: The Pinner reaction, involving the treatment of nitriles with hydrazines followed by oxidation, is a classic method for synthesizing tetrazine rings.

The synthesis of these and other heterocyclic systems highlights the role of hydrazine derivatives as crucial building blocks in organic and medicinal chemistry.

The nucleophilic nitrogen atoms of the hydrazine group in this compound are susceptible to attack by acylating and sulfonylating agents. These reactions are useful for introducing new functional groups and for creating derivatives with modified properties.

Acylation is the process of introducing an acyl group (R-C=O). This is typically achieved by reacting the hydrazine with an acyl chloride or an acid anhydride (B1165640). The reaction usually occurs readily, even without a catalyst, to form N-acylhydrazides (also known as hydrazides). While the phenolic hydroxyl group can also undergo acylation, the hydrazine moiety is generally more nucleophilic, allowing for potential selectivity under controlled conditions.

Sulfonylation involves the introduction of a sulfonyl group (R-SO₂). This is accomplished by reacting the hydrazine with a sulfonyl chloride in the presence of a base to neutralize the HCl byproduct. This reaction yields N-sulfonylhydrazides, which are stable compounds and important intermediates in organic synthesis.

Table 4: Predicted Products from Acylation and Sulfonylation This table shows the expected products from the reaction of this compound with various acylating and sulfonylating agents.

| Reagent | Reagent Type | Expected Product Structure |

| Acetyl Chloride | Acylating Agent | |

| Benzoyl Chloride | Acylating Agent | |

| Acetic Anhydride | Acylating Agent | |

| p-Toluenesulfonyl Chloride | Sulfonylating Agent | |

| Methanesulfonyl Chloride | Sulfonylating Agent |

Oxidative Coupling Reactions

The hydrazinyl group of this compound is susceptible to oxidative coupling reactions. These reactions, often facilitated by oxidizing agents, can lead to the formation of various coupled products. The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of the oxidizing agent employed. For instance, in the presence of suitable catalysts, intermolecular coupling can occur, resulting in the formation of symmetrical or unsymmetrical azo compounds. The mechanism often involves the initial oxidation of the hydrazine to a reactive intermediate, which then couples with another molecule.

It is important to note that the presence of the phenolic hydroxyl group can influence the course of these oxidative coupling reactions. The electron-donating nature of the hydroxyl group can affect the reactivity of the hydrazinyl moiety and may lead to intramolecular reactions or the formation of polymeric materials under certain conditions.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound imparts characteristic reactivity to the aromatic ring and is itself a site for various chemical modifications.

Derivatization for Spectroscopic Enhancement

The phenolic hydroxyl group can be derivatized to enhance its detection and quantification by various spectroscopic techniques. For instance, acylation of the phenolic hydroxyl with reagents like isonicotinoyl chloride can be performed to improve its response in mass spectrometry. nih.gov This derivatization introduces a readily ionizable group, facilitating more sensitive analysis. Another common strategy involves silylation, where the hydroxyl group is converted to a tert-butyldimethylsilyl (TBDMS) ether. researchgate.net This process, often carried out using reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), increases the volatility and thermal stability of the compound, making it more amenable to analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net

Derivatization can also be employed to enhance detection in other spectroscopic methods. For example, reaction with a suitable chromophoric or fluorophoric reagent can be used to improve its visibility in UV-Vis or fluorescence spectroscopy. The choice of derivatizing agent depends on the specific analytical technique and the desired enhancement.

Formation of Ethers and Esters

The phenolic hydroxyl group of this compound can readily undergo etherification and esterification reactions. libretexts.org Ether formation is typically achieved through the Williamson ether synthesis, which involves the reaction of the corresponding phenoxide ion with an alkyl halide. pdx.eduksu.edu.sa The phenoxide is generated by treating the phenol (B47542) with a base such as sodium hydroxide. byjus.com

Esterification can be accomplished by reacting the phenol with an acid chloride or an acid anhydride in the presence of a base. libretexts.org These reactions result in the formation of the corresponding ester derivative. The reactivity of the phenolic hydroxyl group in these transformations is a key aspect of its chemical profile.

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halide, Base | Ether |

| Esterification | Acid chloride/anhydride, Base | Ester |

Electrophilic Aromatic Substitution Patterns

The hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. byjus.comcollegedunia.com This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring, stabilizing the arenium ion intermediate formed during the substitution. byjus.comcollegedunia.com Consequently, electrophiles will preferentially attack the positions ortho and para to the hydroxyl group.

Common electrophilic aromatic substitution reactions that phenols undergo include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com For this compound, the para position is already substituted by the hydrazinylpropyl group. Therefore, electrophilic substitution is expected to occur predominantly at the ortho positions (positions 2 and 6) relative to the hydroxyl group. However, the bulky nature of the hydrazinylpropyl group might exert some steric hindrance, potentially influencing the regioselectivity of the substitution. It is also important to consider that under strongly acidic conditions, the hydrazinyl group can be protonated, which would deactivate the ring towards electrophilic attack.

| Reaction | Reagents | Expected Product Position |

| Nitration | Dilute Nitric Acid | Ortho to -OH |

| Bromination | Bromine in a non-polar solvent | Ortho to -OH |

| Sulfonation | Fuming Sulfuric Acid | Ortho to -OH |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Ortho to -OH |

Oxidative Coupling Reactions

The phenolic hydroxyl group can participate in oxidative coupling reactions, a process that can lead to the formation of C-C or C-O bonds between phenolic units. wikipedia.org These reactions are often catalyzed by transition metal complexes or enzymes and proceed through the formation of a phenoxy radical intermediate. wikipedia.orgnih.gov The delocalization of the unpaired electron in the phenoxy radical allows for coupling to occur at the ortho and para positions. nih.gov

Given that the para position in this compound is occupied, oxidative coupling would be expected to primarily yield ortho-ortho or ortho-para linked dimers or polymers. nih.gov The specific products formed are influenced by the catalyst, solvent, and reaction conditions. uni-mainz.de These reactions are a powerful tool for the synthesis of complex molecules containing biaryl or polyaryl ether linkages. scispace.com

Concurrent Reactivity of Both Functional Groups

The simultaneous reactivity of both the hydrazinyl and phenolic hydroxyl groups can lead to complex and interesting chemical transformations. For instance, in the presence of a suitable electrophile, it is possible for both functional groups to react. The relative reactivity of the two groups will depend on the specific electrophile and the reaction conditions.

In reactions such as oxidative coupling, both the hydrazinyl and phenolic moieties can be susceptible to oxidation. nih.gov This can lead to the formation of highly complex product mixtures, including polymers where coupling has occurred through both the nitrogen atoms of the hydrazinyl group and the carbon atoms of the aromatic ring. The interplay between the reactivity of these two functional groups is a key area of interest in the study of this compound's chemistry and can be exploited for the synthesis of novel compounds and materials.

Supramolecular Interactions and Self-Assembly Behavior

The molecular architecture of this compound, featuring a phenolic hydroxyl group, a hydrazine moiety, and an aromatic ring connected by a flexible propyl linker, provides a rich platform for a variety of non-covalent interactions. These interactions are fundamental to its self-assembly in the solid state and in solution, dictating the formation of ordered supramolecular structures. The primary forces at play include strong hydrogen bonds, π-π stacking, and weaker hydrophobic and van der Waals interactions. The interplay of these forces can lead to complex and predictable patterns of molecular recognition and organization, a core concept in crystal engineering and supramolecular chemistry. ul.ienih.gov

The ability to predict and control how molecules assemble in the solid state is a foundational aspect of crystal engineering. researchgate.net This field leverages intermolecular interactions to design molecular solids with specific functional properties. ul.ieresearchgate.net The functional groups present in this compound make it a candidate for forming well-defined supramolecular synthons, which are reliable structural units built from intermolecular interactions. ul.ie

Hydrogen Bonding Networks

Hydrogen bonding is expected to be the most dominant intermolecular force governing the self-assembly of this compound. The molecule possesses both strong hydrogen bond donors (the phenolic -OH and the hydrazine N-H groups) and acceptors (the oxygen of the phenol and the nitrogen atoms of the hydrazine). nih.govnih.gov

The phenolic hydroxyl group is a versatile participant in hydrogen bonding, capable of acting as both a donor and an acceptor. This can lead to the formation of robust homomeric interactions (phenol-phenol) or heteromeric interactions with other functional groups. ed.gov In related phenolic systems, the phenol-phenolate (PhOH···PhO⁻) interaction is noted as a particularly strong hydrogen bond, approximately three times stronger than a neutral phenol-phenol hydrogen bond. nih.gov The hydrazine group (-NHNH₂) also provides multiple sites for hydrogen bonding. The N-H protons serve as donors, while the nitrogen lone pairs act as acceptors, facilitating the formation of N-H···N or N-H···O hydrogen bonds. researchgate.netresearchgate.net

These interactions can lead to the formation of various supramolecular motifs, including one-dimensional chains, two-dimensional sheets, and complex three-dimensional frameworks. nih.govresearchgate.net For instance, in the crystal structure of a related compound, 4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenol, the packing is stabilized by intermolecular O-H···O and N-H···O hydrogen bonds. nih.gov The cooperative nature of hydrogen bonds, where the formation of one bond can strengthen adjacent interactions, can further stabilize these assemblies. nih.gov Studies on phenol oligomers have shown that intramolecular hydrogen bonds can increase the strength of an intermolecular hydrogen bond by up to 14 kJ mol⁻¹. nih.gov

| Interaction Type | Typical Donor-Acceptor Distance (Å) | Typical Interaction Energy (kJ/mol) | Reference |

|---|---|---|---|

| O-H···O (Phenol-Phenol) | 2.7 - 2.9 | 15 - 28 | scirp.org |

| O-H···O (Charge-Assisted) | ~2.5 | ~3x stronger than neutral | nih.gov |

| N-H···N (Hydrazine/Hydrazone) | 2.9 - 3.2 | 10 - 20 | researchgate.netresearchgate.net |

| N-H···O | 2.8 - 3.1 | 15 - 25 | nih.govglobalauthorid.com |

π-π Stacking and Other Interactions

The phenol ring in this compound is an electron-rich π-system capable of engaging in π-π stacking interactions. These non-covalent interactions, while generally weaker than hydrogen bonds, are crucial for the stabilization of supramolecular architectures, influencing the packing of aromatic molecules in crystals. nih.govnih.gov The geometry of these interactions can vary, with common arrangements being parallel-displaced or T-shaped (edge-to-face), while face-to-face (sandwich) configurations are less common. wikipedia.org

In the solid state, π-π interactions often work in concert with hydrogen bonds to build the final structure. For example, crystal packing in some hydrazone derivatives is stabilized by a combination of hydrogen bonds and π-π interactions, with distances between the centroids of benzene (B151609) rings around 3.7 Å. nih.gov The flexible propyl linker in this compound can influence the relative orientation of the aromatic rings in adjacent molecules, potentially allowing for favorable stacking arrangements. Studies on bis-aromatic structures connected by propylene (B89431) units have been instrumental in evaluating the contributions of π-π interactions to molecular assembly. nih.gov

| Stacking Geometry | Typical Inter-planar Distance (Å) | Description | Reference |

|---|---|---|---|

| Parallel-Displaced | 3.3 - 3.8 | Aromatic rings are parallel but offset from one another. Electrostatically attractive. | wikipedia.org |

| T-shaped (Edge-to-Face) | ~5.0 (H to ring centroid) | The edge of one aromatic ring points towards the face of another. Electrostatically attractive. | wikipedia.org |

| Sandwich (Face-to-Face) | > 3.8 | Aromatic rings are eclipsed. Generally electrostatically repulsive but can be stabilized by other factors. | wikipedia.org |

Predicted Self-Assembly Behavior

The combination of strong, directional hydrogen bonds and weaker, less-directional π-π and hydrophobic interactions suggests that this compound is likely to form highly ordered, self-assembled structures. In the solid state, one could predict the formation of one-dimensional tapes or chains driven by strong head-to-tail hydrogen bonding involving the phenol and hydrazine groups. nih.gov These chains could then further assemble into two- or three-dimensional networks via weaker N-H···π or C-H···π interactions and π-π stacking of the phenol rings. dergipark.org.tr

In solution, the self-assembly behavior would be highly dependent on the solvent. In nonpolar solvents, intermolecular hydrogen bonding would be the dominant organizing force. In aqueous media, the hydrophobic effects of the propyl-phenyl moiety would become significant, potentially leading to the formation of micelles or vesicles where the hydrophobic parts are sequestered from the water and the hydrophilic phenol and hydrazine groups are exposed to the solvent. mdpi.comrsc.org The self-assembly of small molecules like amino acids, which also contain discrete functional groups, into well-defined nanostructures such as sheets and fibrils is driven by a similar combination of hydrogen bonding and π-π stacking. acs.org This precedent suggests that this compound could similarly form complex and functional supramolecular assemblies.

Rigorous Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of 4-(1-Hydrazinylpropyl)phenol displays distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the phenol (B47542) ring typically appear in the downfield region, generally between 6.5 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. docbrown.infolibretexts.org Specifically, the protons ortho and meta to the hydroxyl group will exhibit characteristic splitting patterns, often as doublets or triplets, depending on their coupling with adjacent protons. docbrown.info The proton of the phenolic hydroxyl group (-OH) itself usually presents as a broad singlet, with its chemical shift being concentration and solvent-dependent, typically found in the range of 4-7 ppm. libretexts.org

The protons of the 1-hydrazinylpropyl side chain show signals in the upfield region. The methine proton (-CH) attached to both the phenyl ring and the hydrazinyl group would likely appear as a multiplet due to coupling with the neighboring methylene (B1212753) protons. The methylene protons (-CH2-) of the propyl group would also form a complex multiplet. The protons of the hydrazinyl group (-NH-NH2) can be exchangeable and may appear as broad signals.

Interactive ¹H NMR Data Table for this compound (Predicted)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (ortho to OH) | 6.8 - 7.2 | Doublet |

| Aromatic H (meta to OH) | 6.6 - 7.0 | Doublet |

| Phenolic OH | 4.0 - 7.0 | Broad Singlet |

| -CH(N)- | 3.5 - 4.5 | Multiplet |

| -CH2- | 1.5 - 2.5 | Multiplet |

| -CH3 | 0.8 - 1.2 | Triplet |

| -NH-NH2 | Variable | Broad Singlets |

Note: The exact chemical shifts and multiplicities can vary based on the solvent and concentration.

The ¹³C NMR spectrum provides information on the different carbon environments within this compound. The carbon atom attached to the hydroxyl group (C-OH) is typically found in the range of 150-160 ppm. docbrown.info The other aromatic carbons will resonate between 115 and 135 ppm. docbrown.infohmdb.ca The carbon atoms of the propyl side chain will appear in the upfield region of the spectrum. The carbon attached to the nitrogen (C-N) would be expected around 40-60 ppm. hmdb.ca

Interactive ¹³C NMR Data Table for this compound (Predicted)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-OH (Aromatic) | 150 - 160 |

| C (Aromatic, unsubstituted) | 115 - 135 |

| C-CH(N)- (Aromatic) | 130 - 140 |

| -CH(N)- | 50 - 65 |

| -CH2- | 20 - 35 |

| -CH3 | 10 - 20 |

Note: These are predicted values and can be influenced by experimental conditions.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For instance, it would show correlations between the adjacent protons on the aromatic ring and between the protons of the propyl side chain, helping to establish the connectivity of the proton network. emerypharma.comwalisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. emerypharma.comcolumbia.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the aromatic proton signals would show cross-peaks with their corresponding aromatic carbon signals. columbia.edu

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in the molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

O-H Stretch : A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group. libretexts.orgnih.gov The broadness is due to hydrogen bonding.

N-H Stretch : The hydrazinyl group will exhibit N-H stretching vibrations, typically appearing as one or two sharp to medium bands in the 3300-3500 cm⁻¹ region.

C-H Stretch (Aromatic) : Aromatic C-H stretching vibrations are usually observed as a group of weak to medium bands just above 3000 cm⁻¹. pg.edu.pl

C-H Stretch (Aliphatic) : The C-H stretching vibrations of the propyl group will appear as strong bands in the 2850-3000 cm⁻¹ region. libretexts.orgpg.edu.pl

C=C Stretch (Aromatic) : Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region. uobabylon.edu.iq

C-O Stretch : The stretching vibration of the phenolic C-O bond typically results in a strong band in the 1200-1260 cm⁻¹ range. uobabylon.edu.iq

N-H Bend : The bending vibration of the N-H bond in the hydrazinyl group is expected in the 1590-1650 cm⁻¹ region.

C-N Stretch : The C-N stretching vibration usually appears in the 1000-1250 cm⁻¹ region.

Interactive FT-IR Data Table for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Hydrazinyl) | 3300 - 3500 | Medium, Sharp |

| C-H Stretch (Aromatic) | 3000 - 3100 | Weak to Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Variable |

| N-H Bend (Hydrazinyl) | 1590 - 1650 | Medium |

| C-O Stretch (Phenolic) | 1200 - 1260 | Strong |

| C-N Stretch | 1000 - 1250 | Medium |

Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations tend to give stronger Raman signals.

Aromatic Ring Vibrations : The aromatic ring breathing modes are typically strong in the Raman spectrum and appear around 1000 cm⁻¹ and 1600 cm⁻¹. horiba.com The band around 1600 cm⁻¹ is characteristic of the phenyl group. usda.gov

C-H Bending (Phenol) : C-H bending modes of the phenol group can be observed in the Raman spectrum. nih.gov

S-S bridges : Should the molecule contain any sulfur-sulfur bonds, they would produce a signal in the 500-550 cm⁻¹ range. horiba.com

The combination of these spectroscopic techniques allows for a comprehensive and rigorous structural elucidation and characterization of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Electron impact (EI) and electrospray ionization (ESI) are common ionization methods. For this compound, with a molecular formula of C9H14N2O, the expected nominal molecular weight is 166 g/mol . In positive-ion mode ESI-MS, the compound would likely be observed as its protonated molecule, [M+H]+, at an m/z of 167.

The fragmentation of this compound is expected to follow pathways characteristic of its functional groups. The fragmentation of 4-propylphenol (B1200801), a key structural component, has been well-documented. nih.govrsc.org Its EI mass spectrum typically shows a strong molecular ion peak. nih.gov A characteristic fragmentation involves the benzylic cleavage, leading to the loss of an ethyl radical (•C2H5) to form a stable resonance-stabilized ion.

In the case of this compound, the presence of the hydrazine (B178648) group introduces additional fragmentation pathways. The N-N bond in hydrazine derivatives is relatively weak and can undergo cleavage. nih.govaip.org Furthermore, α-cleavage adjacent to the nitrogen atom is a common fragmentation route for amines and related compounds. libretexts.org

Predicted Fragmentation Pathways for this compound:

Benzylic Cleavage: Similar to 4-propylphenol, cleavage of the C-C bond between the propyl chain and the phenyl ring is expected.

α-Cleavage: Cleavage of the bond between the carbon bearing the hydrazine group and the adjacent carbon of the propyl chain.

N-N Bond Cleavage: Scission of the nitrogen-nitrogen bond within the hydrazine moiety.

Loss of Neutral Molecules: Elimination of small, stable neutral molecules such as ammonia (B1221849) (NH3) or hydrazine (N2H4).

A summary of the mass spectrometry data for the related compound 4-propylphenol is presented below.

| Compound | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |

| 4-Propylphenol | EI | 136 ([M]⁺) | 107, 77 |

| 4-Propylphenol | ESI (+) | 137 ([M+H]⁺) | 107, 79 |

Table 1: Mass spectrometry data for 4-propylphenol, a structural analog of this compound. Data sourced from public databases. nih.govmassbank.jp

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule and are highly sensitive to the nature of its chromophores. The primary chromophore in this compound is the phenol ring. The presence of the alkyl and hydrazinyl substituents will influence the electronic properties of this system.

The UV-Vis spectrum of simple phenols in a neutral solvent typically exhibits two absorption bands. These correspond to the π → π* transitions of the benzene (B151609) ring. For alkylphenols, such as 4-propylphenol and nonylphenol, the absorption maxima are generally observed in the ultraviolet region. usgs.govnih.gov The main absorption peak for these compounds is typically found around 220-230 nm, with a weaker band occurring around 270-280 nm. researchgate.net

The introduction of the hydrazinyl group at the benzylic position is not expected to dramatically shift the primary absorption bands of the phenol chromophore, as it is not directly conjugated with the aromatic ring. However, it may influence the fine structure of the spectrum and the intensity of the absorption bands.

Phenolic compounds are often fluorescent, and their emission properties are sensitive to the substitution pattern and the solvent environment. Alkylphenols typically exhibit fluorescence emission maxima in the range of 300-320 nm when excited at their absorption maxima. usgs.govnih.govresearchgate.net The fluorescence quantum yield and lifetime are dependent on factors such as the rigidity of the structure and the presence of quenching groups. The hydrazinyl group in this compound could potentially influence the fluorescence properties through intramolecular interactions.

| Spectroscopic Technique | Parameter | Expected Range for Alkylphenols |

| UV-Vis Absorption | λmax (π → π) | 220 - 230 nm |

| λmax (π → π) | 270 - 280 nm | |

| Fluorescence Emission | λem | 300 - 320 nm |

Table 2: Typical electronic absorption and fluorescence spectral data for alkylphenols, which are structural analogs of this compound. usgs.govnih.govresearchgate.net

X-ray Crystallography for Solid-State Molecular Conformation and Packing (if applicable)

As of the current literature survey, a crystal structure for this compound has not been reported. However, the solid-state conformation and packing can be inferred from the crystal structures of related substituted phenols and hydrazinium (B103819) compounds. rsc.orgaip.orgmq.edu.aumcmaster.canih.govscispace.comresearchgate.netiucr.org

The molecular conformation of this compound in the solid state will be determined by a balance of intramolecular steric effects and intermolecular interactions. The propyl chain will likely adopt a staggered conformation to minimize steric strain. The orientation of the hydrazinyl group relative to the phenol ring will be a key conformational feature.

The packing of the aromatic rings will also play a significant role, with potential for π-π stacking or C-H···π interactions, which are common in the crystal structures of substituted phenols. mq.edu.auiucr.org The interplay of these various intermolecular forces will determine the final crystal packing arrangement.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 4-(1-Hydrazinylpropyl)phenol. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of the molecule.

Detailed Research Findings: The electronic structure of this compound is characterized by the interplay between the electron-donating hydroxyl (-OH) group and the hydrazinylpropyl side chain attached to the aromatic benzene (B151609) ring. The hydroxyl group donates electron density into the π-system of the ring through resonance, increasing the electron density at the ortho and para positions. researchgate.netchemguide.co.uk This activation makes the ring more susceptible to electrophilic attack.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. For phenol (B47542) derivatives, the HOMO is typically a π-orbital distributed across the aromatic ring and the oxygen atom of the hydroxyl group. researchgate.netresearchgate.net The LUMO is generally a π* antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. In terms of frontier molecular orbital theory, reactions are often envisioned as involving the HOMO of one molecule and the LUMO of another. researchgate.net

Hypothetical Data Table: Frontier Molecular Orbitals

Calculations performed using DFT at the B3LYP/6-31G(d) level of theory.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.85 | π-orbital primarily located on the phenol ring and oxygen atom |

| LUMO | -0.98 | π*-orbital distributed over the aromatic ring |

| HOMO-1 | -6.92 | σ-orbital with contributions from the propyl chain and ring |

| LUMO+1 | +0.15 | π*-orbital with contributions from the side chain |

| HOMO-LUMO Gap | 4.87 | Indicator of chemical reactivity |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the 1-hydrazinylpropyl side chain means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and map the potential energy surface associated with their interconversion. nih.gov

Detailed Research Findings: The key rotational bonds in this compound are the C-C bonds within the propyl chain and the C-N bond of the hydrazinyl group. By systematically rotating these bonds and calculating the resulting energy, a potential energy landscape can be constructed. This process identifies local energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between them. Methods like molecular mechanics or more accurate quantum chemical calculations can be used for this purpose. ethz.ch The most stable conformer is expected to minimize steric hindrance, for instance, by orienting the bulky hydrazinyl group away from the aromatic ring. The presence of intramolecular hydrogen bonding, potentially between the hydroxyl proton and a nitrogen atom of the hydrazinyl group, could significantly stabilize certain conformations. nih.gov

Hypothetical Data Table: Relative Energies of Major Conformers

Calculated relative energies (ΔE) for different dihedral angles (τ) of the C(aryl)-C(propyl) bond.

| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| A (Staggered) | 60° | 0.00 | Most Stable |

| B (Eclipsed) | 120° | +3.5 | Transition State |

| C (Staggered) | 180° | +0.8 | Stable |

| D (Eclipsed) | 0° | +4.2 | Highest Energy |

Prediction of Spectroscopic Parameters and Validation

Computational chemistry can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for interpreting experimental data and confirming the structure of a synthesized compound.

Detailed Research Findings: ¹H and ¹³C NMR Spectra: The chemical shifts (δ) in NMR are highly sensitive to the local electronic environment of each nucleus. Predictions are typically made using the GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework. nmrdb.org For this compound, the aromatic protons are expected to show distinct signals due to the influence of the substituents. docbrown.info The protons of the hydroxyl and hydrazinyl groups are exchangeable and may appear as broad singlets, with their chemical shifts being sensitive to solvent and temperature. libretexts.org

IR Spectroscopy: IR spectra are predicted by calculating the vibrational frequencies of the molecule's bonds. nih.gov Key predicted peaks for this compound would include a broad O-H stretching band around 3300-3400 cm⁻¹, N-H stretching bands in a similar region, C-H stretching from the aromatic ring and alkyl chain, and C=C stretching from the aromatic ring around 1500-1600 cm⁻¹. libretexts.org

Hypothetical Data Table: Predicted ¹H NMR Chemical Shifts

Predicted shifts relative to TMS.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenolic -OH | 4.5 - 5.5 | broad singlet |

| Aromatic H (ortho to -OH) | 6.8 - 7.0 | doublet |

| Aromatic H (meta to -OH) | 7.1 - 7.3 | doublet |

| Propyl C1-H | 3.9 - 4.2 | triplet |

| Propyl C2-H₂ | 1.7 - 2.0 | multiplet |

| Propyl C3-H₃ | 0.9 - 1.1 | triplet |

| Hydrazinyl -NH-NH₂ | 2.5 - 4.0 | broad singlets |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD provides insight into the dynamic behavior of this compound, particularly in a solution or biological environment. nih.govrsc.org

Detailed Research Findings: An MD simulation would typically place one or more molecules of this compound in a simulation box filled with a solvent, such as water. The simulation would track the trajectory of each atom over nanoseconds or longer. This allows for the observation of conformational changes, solvent interactions, and the formation and breaking of intermolecular bonds in real-time. manchester.ac.uk Analysis of these trajectories can yield information on properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. researchgate.net Such simulations are crucial for understanding how the molecule behaves in a realistic environment, including its solvation shell structure and diffusion characteristics.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is an invaluable tool for studying reaction mechanisms. It allows for the mapping of reaction pathways, identification of transition states, and calculation of activation energies, providing a detailed picture of how a chemical transformation occurs.

Detailed Research Findings: A likely reaction for this compound is electrophilic aromatic substitution, given the activating nature of the hydroxyl group. chemguide.co.uk For example, its reaction with formaldehyde (B43269) could be modeled. researchgate.net A computational study would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants and products.

Transition State Search: Locating the highest energy point along the reaction coordinate, the transition state (TS). This structure is a first-order saddle point on the potential energy surface.

Activation Energy Calculation: The energy difference between the reactants and the TS gives the activation barrier, which is directly related to the reaction rate.

Intermediate Identification: Searching for any stable intermediates that may form during the reaction. For electrophilic substitution on a phenol, this would involve a resonance-stabilized carbocation intermediate (a sigma complex). youtube.com

Such calculations could predict, for instance, whether substitution is more likely to occur at the ortho or meta position relative to the hydroxyl group, confirming the known ortho, para-directing effect of -OH groups. chemguide.co.uk

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking)

The way this compound interacts with itself and with other molecules is governed by non-covalent intermolecular forces. libretexts.org Understanding these interactions is key to predicting its physical properties and its behavior in larger molecular systems.

Detailed Research Findings: Hydrogen Bonding: this compound has multiple sites for hydrogen bonding. The hydroxyl group (-OH) and the hydrazinyl group (-NH-NH₂) can both act as hydrogen bond donors. The oxygen atom and the two nitrogen atoms can all act as hydrogen bond acceptors. iitk.ac.in This allows for the formation of extensive intermolecular hydrogen bond networks, which would be expected to significantly influence its melting point, boiling point, and solubility. docbrown.info Computational studies can quantify the strength and geometry of these bonds. researchgate.netnih.gov

π-π Stacking: The aromatic ring of the molecule can participate in π-π stacking interactions. libretexts.org This occurs when two aromatic rings align face-to-face or in an offset manner, an interaction driven by a combination of dispersion forces and electrostatic interactions. scirp.org While weaker than hydrogen bonds, these stacking interactions can be significant in the solid state, influencing crystal packing, and in biological systems, where they are crucial for the structure of DNA and proteins. chemrxiv.org Computational models can calculate the interaction energy of different stacking geometries to determine the most favorable arrangement. nih.gov

Mechanistic Biological Investigations in Vitro and Cellular Level

Enzyme Inhibition Mechanism Studies (e.g., Lipoxygenase)

There is no specific evidence in the reviewed literature detailing the enzyme inhibition mechanism of 4-(1-Hydrazinylpropyl)phenol, including its effect on enzymes like lipoxygenase.

However, the broader class of phenolic compounds has been investigated for enzyme inhibition. For instance, various dietary phenolic compounds have been shown to inhibit enzymes such as α-glucosidases, which are involved in carbohydrate digestion. nih.govresearchgate.net The mechanisms for these interactions often involve non-covalent binding to the enzyme's active site. nih.gov Additionally, some phenol (B47542) derivatives have been studied as inhibitors of carbonic anhydrase, where the phenolic hydroxyl group is thought to interact with the zinc ion in the enzyme's active site. unifi.it Triketone-type inhibitors that share some structural similarities with phenols have been shown to inhibit 4-hydroxyphenylpyruvate dioxygenase through chelation of the enzyme-bound ferric iron. nih.gov Without experimental data, it is not possible to determine if this compound exhibits similar inhibitory activities or mechanisms.

Receptor Binding Profiling at a Molecular Level

No specific receptor binding profiles for this compound at a molecular level have been published in the available scientific literature.

For context, other phenolic compounds have been shown to interact with various receptors. For example, 4-phenylphenol, a related biphenylol, has been identified as an agonist for the estrogen receptor alpha (ERα) and an antagonist for the androgen receptor (AR). nih.gov The study of G protein-coupled receptors (GPCRs) often involves analyzing the impact of mutations on ligand binding and signaling. vdoc.pub However, without dedicated studies, the receptor binding affinity and selectivity of this compound remain unknown.

Investigation of Molecular Interactions with Biomolecules (e.g., Proteins, Nucleic Acids)

There is a lack of specific research investigating the molecular interactions of this compound with biomolecules such as proteins and nucleic acids.

In general, phenolic compounds are known to interact with proteins through both non-covalent and covalent bonds. medicalresearchjournal.orgmaxapress.comresearchgate.net Non-covalent interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov These interactions can alter the structure and function of the protein. researchgate.net The interaction of molecules with proteins and nucleic acids is fundamental to many biological processes, including transcriptional and translational regulation. maxapress.com The nature of these interactions depends on the specific structures of the small molecule and the biomolecule, as well as environmental conditions like pH and temperature. medicalresearchjournal.org

Modulation of Cellular Signaling Pathways

There is no published data on the modulation of cellular signaling pathways by this compound.

Phenol derivatives, as a class, have been shown to modulate various cellular signaling pathways, which can underlie their diverse biological activities. researchgate.net These activities can include the regulation of pathways involved in cell growth, apoptosis, and inflammation. researchgate.netresearchgate.net For example, some compounds with hydrazone moieties, which are structurally related to the hydrazine (B178648) group in this compound, have been investigated for their effects on signaling pathways related to cancer. However, the specific effects of this compound on any given signaling cascade have not been determined.

Development as Molecular Probes for Chemical Biology

There is no evidence to suggest that this compound has been developed or utilized as a molecular probe for chemical biology applications.

The development of molecular probes is a significant area of research, with probes being designed to detect specific ions, molecules, or enzymatic activities within biological systems. mdpi.com Fluorescent molecular probes, for instance, are valuable tools for imaging and detecting biological substances and processes. mdpi.comnih.govnih.gov The design of such probes often involves incorporating a fluorophore and a recognition moiety that selectively interacts with the target of interest. There are no reports of this compound being functionalized or studied for such purposes.

Mechanisms of Action in Model Biological Systems

No studies detailing the mechanism of action of this compound in any model biological systems were found in the reviewed literature.

Determining the mechanism of action of a compound is crucial for understanding its biological effects. This often involves a combination of in vitro and in vivo studies to identify the molecular targets and the downstream cellular responses. drugbank.comnih.gov While various phenol derivatives have been studied for their mechanisms of action, researchgate.netdrugbank.com such information is not available for this compound.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Precursor in Polymer Chemistry

The dual functionality of 4-(1-Hydrazinylpropyl)phenol allows it to serve as a monomer or cross-linking agent in the synthesis of various functional polymers. The hydrazine (B178648) and phenol (B47542) groups can participate in different polymerization reactions, leading to polymers with tailored properties.

The hydrazine group is particularly useful for polycondensation reactions with dicarbonyl compounds such as dialdehydes or diketones, yielding polyhydrazones. These polymers are known for their high thermal stability and interesting optoelectronic properties. The phenolic hydroxyl group can be used for synthesizing polyesters or polyethers. For instance, reaction with diacyl chlorides would lead to polyesters, incorporating the hydrazinylpropyl side chain. This side chain can then be used for post-polymerization modification, allowing for the grafting of other molecules or for creating cross-linked networks. Phenolic polymers, in general, are noted for their thermal resistance and are produced through the condensation of phenols with aldehydes ontosight.aiuptti.ac.in. The principles of creating bio-renewable polymers from lignin-derived phenol monomers also highlight the versatility of phenolic compounds in modern polymer chemistry researchgate.net.

| Polymer Type | Co-monomer | Resulting Polymer Structure Feature | Potential Properties |

|---|---|---|---|

| Polyhydrazone | Terephthalaldehyde | -C=N-N- linkage in the main chain | High thermal stability, conjugation, potential for chelation |

| Polyester | Sebacoyl chloride | Ester linkages in the main chain with pendant hydrazinylpropyl groups | Reactive polymer for cross-linking or functionalization |

| Phenolic Resin | Formaldehyde (B43269) | Cross-linked network with methylene (B1212753) bridges connecting phenolic units | Thermosetting properties, high thermal and chemical resistance uptti.ac.inmdpi.com |

Ligand Design for Transition Metal Catalysis

In the field of coordination chemistry, this compound is an attractive candidate for ligand design. It possesses both nitrogen (from the hydrazine) and oxygen (from the phenol) atoms that can act as donors, allowing it to chelate to a central metal ion. Depending on the conformation and reaction conditions, it can function as a bidentate (N,O) or potentially a tridentate ligand if both nitrogen atoms of the hydrazine group participate in coordination.

The design of ligands is crucial in catalysis as it influences the electronic and steric environment of the metal center, thereby controlling the catalyst's reactivity, selectivity, and stability numberanalytics.comnih.gov. The propyl chain provides flexibility, while the phenol ring offers a rigid backbone. Modifications to the aromatic ring or the alkyl chain could systematically tune the ligand's properties. For example, introducing electron-withdrawing or -donating groups on the phenol ring would alter the electronic properties of the metal center numberanalytics.com. Such tailored ligands are instrumental in a wide range of transition metal-catalyzed reactions, including oxidation of phenols and various cross-coupling reactions researchgate.netmdpi.com. The use of Schiff bases, which can be formed from hydrazine derivatives, as ligands for copper-catalyzed reductions further illustrates the potential of this structural motif in catalysis mdpi.com.

| Metal Ion | Potential Coordination Mode | Potential Catalytic Application | Rationale |

|---|---|---|---|

| Palladium(II) | Bidentate (N,O) | Cross-coupling reactions (e.g., Suzuki, Heck) | Stabilizes the metal center and influences substrate binding. |

| Copper(II) | Bidentate (N,O) | Oxidation reactions, reduction of nitroarenes mdpi.com | Forms stable complexes capable of redox cycling. |

| Ruthenium(II) | Bidentate (N,O) or Tridentate | Hydrogenation, transfer hydrogenation | The ligand framework can create a specific chiral environment if resolved. |

Integration into Hybrid Functional Materials

Hybrid functional materials, which combine organic and inorganic components at the molecular level, offer a route to materials with novel or enhanced properties diva-portal.orgresearchgate.net. This compound is well-suited for this purpose. The phenolic hydroxyl group can be used to anchor the molecule to inorganic surfaces, such as silica (B1680970) (SiO₂), titania (TiO₂), or other metal oxides, through the formation of covalent bonds or strong hydrogen bonds.

Once grafted onto the surface, the hydrazine-functionalized propyl chain extends away from the inorganic support. This free functional group can then be used to chelate metal ions, act as a reactive site for further organic transformations, or impart specific functionalities like hydrophilicity or basicity to the material's surface. This approach allows for the creation of functionalized nanoparticles, custom chromatographic stationary phases, or heterogeneous catalysts researchgate.netmdpi.com. The development of hybrid materials often involves combining the properties of organic structures with inorganic ones to achieve improved performance in applications like batteries or sensors diva-portal.org.

| Inorganic Substrate | Bonding Interaction | Function of Organic Moiety | Potential Application |

|---|---|---|---|

| Silica Gel (SiO₂) | Covalent grafting via silanization of the phenol | Metal chelation by the hydrazine group | Solid-phase extraction of heavy metals, heterogeneous catalysis |

| Titanium Dioxide (TiO₂) | Surface coordination/hydrogen bonding of the phenol | Photosensitizer or surface modifier | Dye-sensitized solar cells, photocatalysis |

| Graphene Oxide | π-π stacking and hydrogen bonding | Dispersion aid and functional linker | Polymer nanocomposites with enhanced mechanical or conductive properties mdpi.com |

Utility in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic effects wikipedia.orgbbau.ac.in. This compound has several features that make it a versatile component in supramolecular assemblies.

As a guest molecule, its aromatic phenol ring can be encapsulated within the hydrophobic cavity of various host molecules like cyclodextrins, calixarenes, or cucurbiturils wikipedia.orgthno.org. The hydroxyl and hydrazine groups, being capable of forming strong hydrogen bonds, can interact with the polar rims of these hosts, leading to stable and selective host-guest complexes worktribe.com. The formation of such complexes can modify the solubility, reactivity, and photophysical properties of the molecule. Furthermore, the molecule itself can participate in self-assembly, forming hydrogen-bonded networks or sheets, a property often seen in phenols and hydrazines mdpi.com.

| Host Molecule | Primary Driving Interaction | Potential Outcome |

|---|---|---|

| β-Cyclodextrin | Hydrophobic inclusion of the phenyl ring thno.org | Increased aqueous solubility, protection of the guest molecule |

| Calix numberanalytics.comarene | Inclusion and/or hydrogen bonding with the upper/lower rim bbau.ac.in | Formation of specific molecular recognition motifs |

| Self-Assembly | Intermolecular hydrogen bonding (O-H···N, N-H···O, N-H···N) | Formation of ordered structures (e.g., tapes, sheets) in the solid state |

Development as Versatile Organic Reagents

The combination of a nucleophilic hydrazine group and a reactive phenol ring makes this compound a useful and versatile reagent in organic synthesis. The hydrazine moiety is a powerful nucleophile that readily reacts with aldehydes and ketones to form stable hydrazones google.com. This reaction is fundamental in both synthesis and analysis and is a cornerstone of dynamic covalent chemistry. The resulting hydrazones are themselves valuable intermediates for synthesizing a wide range of nitrogen-containing heterocyclic compounds, such as pyrazoles and indoles, which are common scaffolds in pharmaceuticals.

Simultaneously, the phenolic hydroxyl group can undergo various transformations. It can be alkylated or acylated to form ethers and esters, or it can direct electrophilic aromatic substitution to specific positions on the ring organic-chemistry.org. The ability to perform selective reactions at either the hydrazine or the phenol site, or to use both in a sequential or one-pot procedure, makes this compound a valuable building block for creating complex molecular architectures. Hydrazine derivatives are recognized for their role in creating compounds with significant biological activity researchgate.net.

| Reaction Type | Reagent | Functional Group Involved | Product Type |

|---|---|---|---|

| Hydrazone Formation | Benzaldehyde | Hydrazine | Schiff Base / Hydrazone google.com |

| Fischer Indole Synthesis | Cyclohexanone (after hydrazone formation) | Hydrazine | Tetrahydrocarbazole derivative |

| Williamson Ether Synthesis | Methyl iodide, Base | Phenol | Anisole (B1667542) derivative |

| Pyrazole (B372694) Synthesis | 1,3-Dicarbonyl compound (e.g., acetylacetone) | Hydrazine | Substituted pyrazole |

Future Prospects and Emerging Research Directions

Automated Synthesis and Flow Chemistry Integration

The synthesis of 4-(1-Hydrazinylpropyl)phenol and its derivatives is a prime candidate for the application of automated synthesis and flow chemistry. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for high-throughput screening of reaction conditions. sigmaaldrich.comrsc.org

Flow chemistry, in particular, allows for precise manipulation of reaction parameters such as temperature, pressure, and reaction time, which can be critical for controlling the selectivity and yield of reactions involving the reactive hydrazinyl group. rsc.org The modular nature of flow chemistry systems enables the seamless integration of multiple reaction steps, purification, and analysis into a continuous process. rsc.orgbeilstein-journals.org For instance, a potential automated synthesis of this compound could involve the alkylation of phenol (B47542) followed by a hydrazinolysis step, all within an integrated flow system. researchgate.net This approach would not only streamline the production of the target molecule but also facilitate the rapid generation of a library of derivatives for further investigation. scielo.br

Key Advantages of Automated and Flow Synthesis:

| Feature | Advantage | Potential Impact on this compound Research |

| Precise Control | Enhanced selectivity and yield. | Optimization of synthesis, minimizing side products. |

| Increased Safety | Handling of hazardous reagents in small, controlled volumes. | Safe use of potentially reactive hydrazine (B178648) precursors. |

| High-Throughput | Rapid screening of reaction conditions and catalysts. | Accelerated discovery of optimal synthesis routes. |

| Integration | Telescoping of multi-step syntheses. | Efficient, continuous production from starting materials. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The hydrazinyl moiety in this compound is a versatile functional group that can participate in a wide array of chemical transformations. Future research will likely focus on uncovering novel reactivity patterns and developing unprecedented transformations involving this group. The presence of both a nucleophilic nitrogen and a phenolic hydroxyl group opens avenues for complex cyclization reactions, condensations, and multicomponent reactions. researchgate.netacs.org

For example, the reaction of the hydrazinyl group with various electrophiles could lead to the formation of diverse heterocyclic systems, such as pyrazoles, pyridazines, and triazoles, which are prevalent in medicinal chemistry. us.esresearchgate.net Furthermore, the development of new catalytic systems could enable previously inaccessible transformations, such as the direct, enantioselective functionalization of the carbon atom alpha to the hydrazinyl group. us.es The exploration of tandem reactions, where multiple bond-forming events occur in a single operation, could also lead to the efficient construction of complex molecular architectures from simple precursors. acs.org

Rational Design of Derivatives with Tunable Properties

The rational design of derivatives of this compound with specific, tunable properties is a significant area for future investigation. By systematically modifying the substituents on the phenol ring or the hydrazinyl group, it is possible to fine-tune the electronic, steric, and physicochemical properties of the molecule. explorationpub.comexplorationpub.com This approach is crucial for optimizing the performance of the compound in various applications, from materials science to medicinal chemistry.

For instance, the introduction of electron-withdrawing or electron-donating groups on the phenol ring can modulate its antioxidant potential and its reactivity in electrophilic aromatic substitution reactions. lp.edu.ua Similarly, derivatization of the hydrazinyl group can alter its nucleophilicity and its ability to coordinate with metal ions. nih.gov Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to guide the design of new derivatives with enhanced biological activity or desired material properties. explorationpub.comexplorationpub.com This data-driven approach can significantly accelerate the discovery of new lead compounds. bohrium.com

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring